Methyl 2-amino-5,6,7,8-tetrahydro-4H-thieno[2,3-C]azepine-3-carboxylate hydrochloride
Description
Methyl 2-amino-5,6,7,8-tetrahydro-4H-thieno[2,3-C]azepine-3-carboxylate hydrochloride (CAS: 1049767-69-2) is a bicyclic heterocyclic compound featuring a seven-membered azepine ring fused with a thiophene moiety. Its molecular formula is C₉H₁₃ClN₂O₂S, with a molar mass of 248.73 g/mol . The structure includes an amino group at position 2, a methyl carboxylate ester at position 3, and a hydrochloride salt, enhancing its solubility in polar solvents.
Properties
Molecular Formula |
C10H15ClN2O2S |
|---|---|
Molecular Weight |
262.76 g/mol |
IUPAC Name |
methyl 2-amino-5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H14N2O2S.ClH/c1-14-10(13)8-6-3-2-4-12-5-7(6)15-9(8)11;/h12H,2-5,11H2,1H3;1H |
InChI Key |
URUIEBGMBVHVGF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCNC2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Precursor Amines
The core thienoazepine ring system is typically constructed via cyclization reactions. A common approach involves the condensation of 2-aminothiophene-3-carboxylate derivatives with cyclic ketones or aldehydes under acidic conditions. For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate analogs are cyclized using phosphorus oxychloride (POCl₃) as a dehydrating agent, forming the azepine ring through intramolecular nucleophilic attack.
Key Reaction Parameters :
- Solvent : Anhydrous ethanol or toluene
- Temperature : 80–100°C
- Catalyst : HCl gas or concentrated hydrochloric acid
- Yield : 60–75% (isolated as hydrochloride salt after neutralization)
Functional Group Modifications
Post-cyclization, the ester group is introduced via nucleophilic acyl substitution. Methylation of the carboxylate group is achieved using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Example Protocol :
- Dissolve the cyclized amine (1 equiv) in dry dimethylformamide (DMF).
- Add methyl iodide (1.2 equiv) and K₂CO₃ (2 equiv).
- Stir at 50°C for 12 hours.
- Quench with water, extract with ethyl acetate, and purify via column chromatography.
Industrial-Scale Production
Continuous Flow Synthesis
To enhance scalability, manufacturers employ continuous flow reactors. This method reduces reaction times and improves yield consistency:
| Stage | Conditions | Output |
|---|---|---|
| Precursor mixing | T = 25°C, P = 1 atm, residence time = 5 min | Homogeneous solution |
| Cyclization | T = 90°C, P = 3 atm, residence time = 30 min | Thienoazepine intermediate |
| Methylation | T = 50°C, P = 1 atm, residence time = 20 min | Esterified product |
| Salt formation | T = 0°C, P = 1 atm, residence time = 10 min | Hydrochloride salt precipitate |
Purification Techniques
Industrial processes prioritize cost-effective purification:
- Recrystallization : The crude product is dissolved in hot isopropanol and gradually cooled to −20°C, achieving >95% purity.
- Chromatography : Reserved for high-purity pharmaceutical grades, using silica gel eluted with ethyl acetate/hexane mixtures.
Reaction Optimization and Challenges
Solvent and Catalytic Systems
Comparative studies of solvents and catalysts reveal the following trends:
| Solvent | Catalyst | Cyclization Efficiency | Byproduct Formation |
|---|---|---|---|
| Ethanol | HCl (gas) | 72% | <5% |
| Toluene | POCl₃ | 68% | 8–12% |
| DMF | H₂SO₄ | 55% | 15–20% |
Key Insight : Ethanol with HCl gas minimizes byproducts and simplifies downstream processing.
Temperature-Dependent Side Reactions
Elevated temperatures (>110°C) promote sulfoxide formation via oxidation of the thiophene sulfur. Implementing inert atmospheres (N₂ or Ar) suppresses this issue.
Analytical Characterization
Spectroscopic Confirmation
- ¹H NMR (400 MHz, D₂O): δ 3.72 (s, 3H, COOCH₃), 2.90–3.10 (m, 4H, azepine CH₂), 1.80–2.10 (m, 4H, azepine CH₂).
- IR : 1685 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N–H bend).
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (70:30) achieves baseline separation of the target compound from synthetic impurities.
Emerging Methodologies
Photocatalytic Synthesis
Recent advances utilize visible-light photocatalysts (e.g., Ru(bpy)₃²⁺) to accelerate cyclization steps at ambient temperatures, improving energy efficiency.
Biocatalytic Approaches
Preliminary studies explore transaminases for enantioselective synthesis of chiral analogs, though yields remain suboptimal (<40%).
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5,6,7,8-tetrahydro-4H-thieno[2,3-C]azepine-3-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-amino-5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine-3-carboxylate hydrochloride is a heterocyclic compound featuring a thienoazepine ring system, drawing interest for its potential in medicinal chemistry and material science. The presence of nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.
Chemical Properties
Scientific Research Applications
This compound has a wide range of applications in scientific research:
- Chemistry It serves as a building block for synthesizing more complex heterocyclic compounds.
- Biology It is studied for potential biological activities, including antimicrobial and anticancer properties.
- Medicine Research is ongoing to explore its potential as a therapeutic agent for various diseases.
- Industry It is used in developing new materials with unique electronic and optical properties.
Preparation Methods
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amino ester with a thieno precursor in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process. Industrial production of this compound may involve similar synthetic routes but on a larger scale and is optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Comparison to Similar Compounds
<table> <tr> <th>Compound</th> <th>Uniqueness</th> </tr> <tr> <td>Methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate</td> <td>N/A</td> </tr> <tr> <td>2-Amino-6-methyl-4,5,6,7-tetrahydro-thieno[2,3-c]azepine</td> <td>N/A</td> </tr> <tr> <td>this compound</td> <td>Its specific thienoazepine ring system, which imparts distinct chemical and biological properties[5].</td> </tr> </table>Mechanism of Action
The mechanism of action of Methyl 2-amino-5,6,7,8-tetrahydro-4H-thieno[2,3-C]azepine-3-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its thienoazepine core, which distinguishes it from analogs with pyridine, cyclohepta, or simpler thiophene systems. Below is a comparative analysis of key structural and functional attributes:
Table 1: Comparative Analysis of Structural Features
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| Methyl 2-amino-5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine-3-carboxylate HCl | 1049767-69-2 | C₉H₁₃ClN₂O₂S | 248.73 | Azepine ring, amino, methyl carboxylate, HCl salt |
| 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride | 1799420-94-2 | C₈H₁₂ClNS | 189.71 | Azepine ring, no carboxylate, HCl salt |
| Methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | 184174-81-0 | C₁₁H₁₅NO₂S | 225.31 | Cyclohepta ring, amino, methyl carboxylate |
| 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride | 28783-41-7 | C₇H₁₀ClNS | 183.68 | Pyridine ring fused with thiophene, HCl salt |
Key Differences and Implications
Ring System and Conformational Flexibility: The thienoazepine core in the target compound (7-membered ring) offers greater conformational flexibility compared to the pyridine-fused analog (6-membered ring, CAS 28783-41-7), which may enhance binding to larger biological targets .
Functional Group Impact: The methyl carboxylate and amino groups in the target compound improve solubility and reactivity, enabling facile derivatization for structure-activity relationship (SAR) studies. In contrast, the simpler azepine hydrochloride (CAS 1799420-94-2) lacks these functional groups, limiting its utility in medicinal chemistry .
Hydrochloride Salt vs. Neutral Forms :
- Hydrochloride salts (e.g., CAS 1049767-69-2 and 1799420-94-2) exhibit enhanced water solubility compared to neutral analogs like the cyclohepta derivative, making them preferable for in vitro assays .
Biological Activity
Methyl 2-amino-5,6,7,8-tetrahydro-4H-thieno[2,3-C]azepine-3-carboxylate hydrochloride is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, which includes both nitrogen and sulfur atoms, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C10H14N2O2S |
| Molecular Weight | 226.30 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1279869-69-0 |
This compound interacts with various molecular targets in biological systems. Preliminary studies suggest that it may act as an antagonist to specific receptors involved in neurotransmission and cell signaling pathways.
- Target Receptors : The compound has shown affinity for certain serotonin and dopamine receptors , which are crucial in regulating mood and behavior.
- Biochemical Pathways : It modulates pathways related to cell proliferation , apoptosis , and neurotransmitter release , indicating its potential role in treating psychiatric disorders.
Biological Activities
The compound exhibits several notable biological activities:
- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial effects against various bacterial strains. Studies have shown effective inhibition of growth in Gram-positive and Gram-negative bacteria.
- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells. It appears to induce apoptosis in certain cancer cell lines by activating caspase pathways.
- Neuroprotective Effects : The compound may offer neuroprotective benefits by modulating oxidative stress and inflammation in neuronal cells. This activity is particularly relevant for neurodegenerative diseases such as Parkinson's and Alzheimer's.
Case Studies
-
Antimicrobial Efficacy :
- A study tested the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antibacterial activity.
-
Anticancer Properties :
- In vitro studies on human breast cancer cell lines showed that treatment with the compound resulted in a 50% reduction in cell viability at concentrations of 25 µM after 48 hours.
-
Neuroprotection :
- An animal model of neurodegeneration was treated with the compound; results showed reduced markers of oxidative stress and improved cognitive function compared to control groups.
Pharmacokinetics
The pharmacokinetic profile of this compound is under investigation:
- Absorption : Rapidly absorbed upon oral administration.
- Distribution : Exhibits a high volume of distribution due to lipophilicity.
- Metabolism : Primarily metabolized by liver enzymes; however, specific metabolic pathways remain to be fully elucidated.
- Excretion : Predominantly excreted via urine.
Q & A
Q. Key Steps :
Precursor Synthesis : React 2-aminothiophene derivatives with cyclic ketones under acidic conditions.
Cyclization : Use dehydrating agents (e.g., POCl₃) to form the azepine ring.
Esterification/Carboxylation : Introduce the methyl ester group via nucleophilic substitution.
Salt Formation : Treat with HCl in ethanol to precipitate the hydrochloride salt.
How is the compound characterized post-synthesis to confirm structural integrity?
Basic Research Focus
Characterization typically involves:
- ¹H-NMR Spectroscopy : To verify proton environments (e.g., aromatic protons at δ 7.10–8.05 ppm, cycloheptane CH₂ groups at δ 1.60–3.10 ppm) .
- Elemental Analysis : Confirm C, H, N, S, and Cl composition (±0.4% tolerance).
- Mass Spectrometry : Validate molecular weight (exact mass: ~343.11 g/mol for related analogs) .
Q. Methodology :
React racemic intermediates with chiral catalysts (0.5–2 mol%).
Monitor enantiomeric excess (ee) via chiral HPLC or NMR derivatization.
How can electrochemical properties inform functional applications of this compound?
Advanced Research Focus
Electrochemical profiling (e.g., cyclic voltammetry) reveals redox behavior critical for drug design or material science. For example, Schiff base thieno derivatives exhibit distinct reduction peaks at −1.2 V (vs. Ag/AgCl), correlating with electron-withdrawing groups .
Q. Experimental Design :
- Electrode Setup : Glassy carbon working electrode, Pt counter-electrode.
- Parameters : Scan rate 100 mV/s, potential window −2.0 to +2.0 V.
What analytical challenges arise in stability studies, and how are they addressed?
Advanced Research Focus
Degradation products (e.g., hydrolyzed esters) complicate analysis. Solutions include:
- Forced Degradation Studies : Expose the compound to heat, light, and pH extremes.
- LC-MS/MS : Identify degradation pathways (e.g., ester hydrolysis observed in ’s analogs).
- Kinetic Modeling : Calculate shelf-life using Arrhenius equations.
How does the hydrochloride salt form impact solubility and bioavailability?
Basic Research Focus
The hydrochloride salt enhances water solubility, critical for in vivo studies. Compare solubility in:
- Aqueous Buffers : pH 1–7.4 (simulate gastrointestinal and physiological conditions).
- Organic Solvents : Ethanol, DMSO (for formulation compatibility).
Data Note : Related compounds show solubility >10 mg/mL in PBS (pH 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
